6-Bromo-4-hydrazinylquinazoline

Description

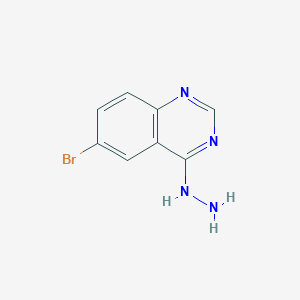

Structure

2D Structure

Properties

IUPAC Name |

(6-bromoquinazolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSQIOBRKNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352548 | |

| Record name | 6-bromo-4-hydrazinylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307529-02-8 | |

| Record name | 6-bromo-4-hydrazinylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for the Core 6-Bromo-4-hydrazinylquinazoline Structure

The foundation of quinazoline (B50416) synthesis lies in the cyclization of appropriately substituted benzene (B151609) derivatives. The most common precursors are anthranilic acid and its derivatives. nih.govnih.gov For the target molecule, the synthesis often commences with 5-bromoanthranilic acid. This precursor already contains the bromine atom at the position that will become C6 of the quinazoline ring.

One established method involves the reaction of 5-bromoanthranilic acid with a suitable one-carbon synthon. For instance, reaction with phenyl isothiocyanate in the presence of a base like triethylamine (B128534) in ethanol (B145695) leads to the formation of a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov A more direct route to the quinazolin-4-one core involves heating 5-bromoanthranilic acid with formamide, which serves as the source for the N1 and C2 atoms of the quinazoline ring, to yield 6-bromoquinazolin-4(3H)-one. cu.edu.eg

Alternative precursors like 2-aminobenzonitriles can also be employed. These can undergo cyclization with various reagents to form the quinazoline ring, often catalyzed by transition metals. researchgate.net

When the synthesis begins with an unbrominated precursor, a regioselective bromination step is necessary. To achieve substitution at the desired C6 position, the electronic properties of the quinazoline precursor are exploited. Starting with anthranilic acid, direct bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov This reaction proceeds via electrophilic aromatic substitution, with the activating amino group directing the incoming bromine to the para position, which corresponds to the C5 position of the anthranilic acid and subsequently the C6 position of the final quinazoline nucleus.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Anthranilic acid | N-bromosuccinimide (NBS) | Acetonitrile | 5-Bromoanthranilic acid | 61.85% | nih.gov |

The introduction of the hydrazinyl group at the C4 position is a critical transformation. This is typically not a direct process but is achieved via a functional group interconversion. The common intermediate, 6-bromoquinazolin-4(3H)-one, exists in tautomeric equilibrium with 6-bromo-4-hydroxyquinazoline. tcichemicals.com The hydroxyl/oxo group at C4 is a poor leaving group for direct nucleophilic substitution.

Therefore, a two-step activation and substitution strategy is employed:

Chlorination: The 6-bromoquinazolin-4(3H)-one is first converted to the more reactive 6-bromo-4-chloroquinazoline. This is typically accomplished by treating the quinazolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with refluxing. cu.edu.egatlantis-press.com

Hydrazinolysis: The resulting 4-chloro derivative is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂). nih.gov The highly nucleophilic hydrazine displaces the chloride ion at the C4 position to yield the final product, this compound. This reaction is frequently carried out by refluxing the components in a solvent like ethanol or butanol. cu.edu.egnih.gov

To enhance the efficiency, yield, and sustainability of the synthesis, various methodological advancements have been explored. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of quinazoline and quinazolinone scaffolds. frontiersin.org This technique can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. frontiersin.org

Optimization of classical reaction parameters is also crucial. For the hydrazinolysis step, the choice of solvent and temperature can impact the reaction rate and outcome. While ethanol is a common solvent, higher-boiling solvents like n-butanol can be used to increase the reaction temperature and drive the substitution to completion, which is particularly useful for less reactive substrates. nih.gov The use of an excess of hydrazine hydrate is standard practice to ensure complete conversion of the chloroquinazoline.

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Reference |

| Cyclization | 5-Bromoanthranilic acid, Formamide | - | - | Reflux, 2.5 h | 6-Bromoquinazolin-4(3H)-one | cu.edu.eg |

| Chlorination | 6-Bromoquinazolin-4(3H)-one | POCl₃ | - | Reflux, 2.5 h | 6-Bromo-4-chloroquinazoline | cu.edu.eg |

| Hydrazinolysis | 6-Bromo-4-chloroquinazoline | Hydrazine hydrate (99%) | Ethanol | Reflux, 8.5 h | This compound | cu.edu.eg |

Derivatization and Functionalization of this compound

The true synthetic value of this compound lies in its potential for further elaboration. The hydrazinyl group at C4 is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.

The nucleophilic nature of the terminal amino group of the hydrazinyl moiety allows it to react with a variety of electrophiles. These reactions are fundamental to building more complex heterocyclic systems fused to the quinazoline core or for attaching various side chains.

Formation of Hydrazones (Schiff Bases): One of the most common reactions is the condensation with aldehydes and ketones. In the presence of an acid catalyst, this compound reacts with aromatic or aliphatic aldehydes to form the corresponding N'-arylidene- or N'-alkylidene-6-bromo-4-hydrazinylquinazolines (hydrazones). nih.govnih.gov This reaction is often used to create libraries of compounds for biological screening.

Cyclization to Fused Triazoles: The hydrazinyl group is an excellent precursor for the synthesis of fused triazole rings. Reaction with carbon disulfide in a basic medium, followed by cyclization, leads to the formation of 7-bromo-5-substituted- researchgate.netfrontiersin.orgnih.govtriazolo[4,3-c]quinazoline-3(2H)-thiones. Similarly, reaction with acid chlorides or esters like diethyl oxalate (B1200264) can lead to the formation of fused triazolones or other related heterocycles through intramolecular cyclization of the initially formed acylhydrazide intermediate. nih.govresearchgate.net

These transformations underscore the utility of this compound as a scaffold in medicinal and materials chemistry, providing access to a wide range of novel derivatives.

| Reactant for Hydrazinyl Group | Reagents/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Absolute Ethanol, Glacial Acetic Acid, Reflux | Hydrazone (Schiff Base) | cu.edu.egnih.gov |

| Carbon Disulfide | KOH, Ethanol | researchgate.netfrontiersin.orgnih.govTriazolo[4,3-c]quinazoline-thione | |

| Diethyl Oxalate | Ethanol, Reflux | researchgate.netfrontiersin.orgnih.govTriazino[4,3-c]quinazoline-dione | nih.govresearchgate.net |

| Acid Chlorides | Pyridine (B92270), Reflux | researchgate.netfrontiersin.orgnih.govTriazolo[1,5-c]quinazoline (via Dimroth rearrangement) | nih.gov |

Transformations Involving the Hydrazinyl Group

Condensation Reactions for Hydrazone and Schiff Base Formation

The nucleophilic nature of the terminal nitrogen atom of the hydrazinyl moiety in this compound facilitates its condensation with various carbonyl compounds, leading to the formation of stable hydrazone and Schiff base derivatives. A notable example is the reaction of this compound with substituted acetophenones.

In a typical procedure, this compound is reacted with an appropriate acetophenone (B1666503) derivative in a suitable solvent, such as absolute ethanol, often in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux for several hours to afford the corresponding 6-bromo-4-(2-(1-phenylethylidene)hydrazinyl)quinazoline derivatives. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). The resulting hydrazones are often crystalline solids that can be purified by recrystallization.

The general reaction scheme for the formation of hydrazones is depicted below:

Scheme 1: Synthesis of 6-bromo-4-(2-(1-arylethylidene)hydrazinyl)quinazoline Derivatives

A representation of the condensation reaction between this compound and a substituted acetophenone.

A variety of substituted acetophenones can be employed in this reaction, allowing for the introduction of diverse functionalities onto the quinazoline scaffold. This versatility is crucial for the exploration of structure-activity relationships in medicinal chemistry.

Table 1: Examples of Synthesized Hydrazone Derivatives from this compound

| Derivative | Substituted Acetophenone |

| 6-bromo-4-(2-(1-phenylethylidene)hydrazinyl)quinazoline | Acetophenone |

| 6-bromo-4-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)quinazoline | 4-Chloroacetophenone |

| 6-bromo-4-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)quinazoline | 4-Methoxyacetophenone |

| 6-bromo-4-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)quinazoline | 4-Nitroacetophenone |

Cyclocondensation Pathways to Fused Heterocyclic Systems (e.g., Triazoles, Triazolothiones)

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and an endocyclic nitrogen atom, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions lead to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

One of the most important applications is the synthesis of triazolo[4,3-c]quinazolines. For instance, the reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent leads to the formation of 6-bromo- researchgate.netnih.govmediresonline.orgtriazolo[4,3-c]quinazoline-3-thione. This reaction proceeds through the initial formation of a dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the fused triazolothione system.

Scheme 2: Synthesis of 6-bromo- researchgate.netnih.govmediresonline.orgtriazolo[4,3-c]quinazoline-3-thione

A schematic representation of the cyclocondensation reaction of this compound with carbon disulfide.

Similarly, reaction with other one-carbon synthons, such as formic acid or triethyl orthoformate, can lead to the formation of the corresponding triazolo[4,3-c]quinazoline. Furthermore, reaction with isothiocyanates can provide access to N-substituted triazolothione derivatives.

Synthesis of Amide and Carbothioamide Derivatives

The hydrazinyl group of this compound can be readily acylated or thioacylated to form the corresponding amide and carbothioamide derivatives. These reactions typically involve the treatment of the hydrazinylquinazoline with an appropriate acylating or thioacylating agent, such as an acid chloride, anhydride, or isothiocyanate.

For the synthesis of amide derivatives, this compound can be reacted with an acid chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

Scheme 3: Synthesis of N'-(6-bromoquinazolin-4-yl)acylhydrazide Derivatives

A general reaction scheme for the acylation of this compound.

The synthesis of carbothioamide derivatives is achieved by reacting this compound with an isothiocyanate in a polar solvent like ethanol or dimethylformamide. The reaction generally proceeds smoothly at room temperature or with gentle heating to afford the corresponding N'-(6-bromoquinazolin-4-yl)carbothiohydrazide.

Table 2: Examples of Reagents for Amide and Carbothioamide Synthesis

| Derivative Type | Reagent |

| Amide | Benzoyl chloride, Acetyl chloride |

| Carbothioamide | Phenyl isothiocyanate, Methyl isothiocyanate |

Modulations and Substitutions at Other Positions of the Quinazoline Ring System

While the hydrazinyl group at the C4 position is the primary site of reactivity, modifications at other positions of the this compound ring system can be explored to further tune the properties of the molecule. The bromine atom at the C6 position is a key handle for such modifications, primarily through transition metal-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or heteroaryl substituents at the C6 position. This would typically involve the reaction of this compound (or a protected version of it) with a boronic acid or ester in the presence of a palladium catalyst, a suitable ligand, and a base. Similarly, Sonogashira coupling could be used to install alkyne functionalities, and Buchwald-Hartwig amination could introduce various amino groups.

These transformations would significantly expand the chemical space accessible from this compound, allowing for the synthesis of a vast library of derivatives with diverse electronic and steric properties. However, the compatibility of the hydrazinyl group with the conditions required for these cross-coupling reactions needs to be carefully considered, and protection-deprotection strategies may be necessary.

Preparation and Characterization of Transition Metal Complexes with this compound Ligands

The presence of multiple nitrogen atoms in the this compound scaffold makes it an excellent candidate for acting as a ligand in the formation of coordination complexes with various transition metals. The hydrazinyl group, in particular, can act as a bidentate or monodentate ligand, coordinating to the metal center through its nitrogen atoms.

The synthesis of these metal complexes typically involves the reaction of this compound with a suitable metal salt, such as a chloride, nitrate, or acetate (B1210297) of metals like copper(II), nickel(II), cobalt(II), or zinc(II). The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, and may require heating to facilitate complex formation.

The resulting metal complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by elemental analysis and magnetic susceptibility measurements. The coordination mode of the ligand to the metal center can be elucidated by analyzing the shifts in the characteristic vibrational frequencies and proton signals upon complexation. X-ray crystallography can provide definitive structural information.

Table 3: Potential Transition Metals for Complexation with this compound

| Transition Metal | Potential Geometry |

| Copper(II) | Square planar, Tetrahedral |

| Nickel(II) | Octahedral, Square planar |

| Cobalt(II) | Tetrahedral, Octahedral |

| Zinc(II) | Tetrahedral |

The study of these metal complexes is of interest due to their potential applications in catalysis, materials science, and as therapeutic agents.

Comprehensive Biological Evaluation and Pharmacological Activity Profiles

Anticancer Activity Research

Derivatives of the 6-bromoquinazoline (B49647) scaffold have been extensively investigated for their potential as anticancer agents. The presence of the bromine atom at the 6-position of the quinazoline (B50416) ring is often associated with enhanced anticancer effects. nih.govresearchgate.net Research has primarily centered on the synthesis of novel derivatives and their subsequent evaluation against various cancer models.

Inhibition of Key Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

A significant mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs). cu.edu.eg These enzymes play a crucial role in cell signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of PTK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.

One study focused on a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines and their inhibitory effects on EGFR, HER2, and VEGFR-2. cu.edu.eg The results highlighted several compounds with potent inhibitory activities. For instance, certain derivatives demonstrated remarkable inhibition of VEGFR-2, with IC50 values as low as 50.22 nM, comparable to the established inhibitor Sorafenib (B1663141). cu.edu.eg Molecular docking studies have further elucidated the binding modes of these derivatives within the active sites of these kinases, often showing interactions with key amino acid residues. cu.edu.egnih.gov

Another investigation into 6,7-dimethoxy-4-anilinoquinazoline derivatives identified compounds with significant VEGFR-2 kinase inhibitory activity, even more potent than sorafenib in some cases. mdpi.com While not all derivatives contain the 6-bromo substitution, this research underscores the potential of the broader quinazoline scaffold in targeting VEGFR-2. mdpi.com

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 13a | VEGFR-2 | 79.80 | Sorafenib | 51.87 |

| 14c | VEGFR-2 | 50.22 | Sorafenib | 51.87 |

| 14e | VEGFR-2 | 78.02 | Sorafenib | 51.87 |

| 9d | EGFR | - | Lapatinib | - |

| 11c | HER2 | - | Lapatinib | - |

Data sourced from a study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. cu.edu.eg Note: Specific IC50 values for EGFR and HER2 for compounds 9d and 11c were not provided in the primary source, but they were highlighted as promising inhibitors.

In Vitro Cytotoxicity Assessments Against Diverse Cancer Cell Lines

The anticancer potential of 6-bromoquinazoline derivatives has been further validated through in vitro cytotoxicity assays against a wide range of human cancer cell lines. These studies provide crucial data on the broad-spectrum or selective activity of these compounds.

Derivatives of 6-bromoquinazoline have shown significant cytotoxic effects against various breast cancer cell lines. In a study evaluating 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, compounds 9d and 11c displayed notable cytotoxicity against AU-565 and MDA-MB-231 cell lines. cu.edu.eg Specifically, compound 9d had an IC50 of 1.54 µM against AU-565 cells, while compound 11c showed an IC50 of 1.75 µM against MDA-MB-231 cells, which was superior to the reference drug Lapatinib in the latter case. cu.edu.eg

Another series of 6-bromoquinazoline derivatives demonstrated potent activity against the MCF-7 breast cancer cell line. nih.gov One particular compound, 5b , which features a fluoro substitution, exhibited stronger activity than the standard chemotherapeutic agent cisplatin. nih.gov A different study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also identified a potent compound, 8a , with an IC50 value of 15.85 ± 3.32 µM against MCF-7 cells, a potency significantly better than the EGFR inhibitor Erlotinib. nih.govnih.gov

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 9d | AU-565 | 1.54 | Lapatinib | 0.483 |

| 11c | MDA-MB-231 | 1.75 | Lapatinib | 9.29 |

| 9d | MDA-MB-231 | 2.67 | Lapatinib | 9.29 |

| 5b | MCF-7 | 0.53-1.95 | Cisplatin | - |

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | - |

Data compiled from multiple studies on different series of 6-bromoquinazoline derivatives. nih.govcu.edu.egnih.govnih.gov

The cytotoxic activity of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was also assessed against the HepG2 human hepatocellular carcinoma cell line. cu.edu.eg Compounds 13a and 14c demonstrated superior cytotoxic activity with IC50 values of 17.51 µM and 10.40 µM, respectively, when compared to Sorafenib (IC50 = 19.33 µM). cu.edu.eg

The same series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was tested against the HCT-116 colorectal carcinoma cell line. cu.edu.eg The most potent compounds, 13a and 14c , exhibited IC50 values of 5.56 µM and 3.37 µM, respectively, showing greater efficacy than Sorafenib (IC50 = 6.82 µM). cu.edu.eg

Furthermore, a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives reported that compound 8a was highly active against the SW480 colorectal cancer cell line, with an IC50 value of 17.85 ± 0.92 µM. nih.govnih.gov Another series of 6-bromoquinazoline derivatives also showed activity against SW480 cells, with IC50 values for some compounds in the low micromolar range. researchgate.net

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 13a | HepG2 | 17.51 | Sorafenib | 19.33 |

| 14c | HepG2 | 10.40 | Sorafenib | 19.33 |

| 13a | HCT-116 | 5.56 | Sorafenib | 6.82 |

| 14c | HCT-116 | 3.37 | Sorafenib | 6.82 |

| 8a | SW480 | 17.85 ± 0.92 | - | - |

| 2g | SW480 | 5.10 ± 2.12 | - | - |

Data compiled from multiple studies on different series of 6-bromoquinazoline derivatives. nih.govcu.edu.egnih.govresearchgate.net

The anticancer evaluation of 6-bromoquinazoline derivatives has extended to other cancer types as well. For example, some derivatives have been tested against the A549 human lung carcinoma cell line. researchgate.netresearchgate.net In one study, a series of 6-bromo-2,3-disubstituted-quinazolin-4(3H)-one derivatives were synthesized and evaluated against A549, SW480, and MCF-7 cell lines, with some compounds showing IC50 values in the low micromolar range. researchgate.net

Investigations into Cell Cycle Progression and Apoptosis Induction Mechanisms

While specific studies on 6-Bromo-4-hydrazinylquinazoline's effect on cell cycle and apoptosis are not extensively detailed in publicly accessible literature, one source indicates that the compound has been found to inhibit DNA synthesis in human tumor cells. nih.gov This suggests a potential mechanism of action that could lead to cell cycle arrest and the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. The interference with DNA replication is a common strategy for many cytotoxic anticancer agents.

Further research into the specific phases of the cell cycle affected (e.g., G1, S, G2, or M phase) and the precise apoptotic pathways triggered (e.g., intrinsic or extrinsic) by this compound is necessary to fully elucidate its anticancer potential.

Antimicrobial Activity Research

The quest for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Quinazoline derivatives have shown promise in this field.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Assessment of Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida species)

Similarly, dedicated studies assessing the antifungal efficacy of this compound against pathogenic fungi such as Candida species are not extensively documented. The broader class of quinazoline compounds has been shown to possess antifungal properties, indicating a potential avenue for future research into this specific derivative.

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane/Wall Stability Disruption)

Without specific studies on this compound, insights into its antimicrobial mechanism remain speculative. Potential mechanisms for quinazoline-based antimicrobials could involve the disruption of microbial cell membrane or wall integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Neuroprotective and Anti-Alzheimer's Disease Related Activities

The development of treatments for neurodegenerative disorders like Alzheimer's disease is a major global health priority. One of the key therapeutic targets in Alzheimer's research is the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition

There is currently no specific, publicly available research demonstrating the BACE-1 inhibitory activity of this compound. However, the quinazoline scaffold has been explored for the development of BACE-1 inhibitors. The structural features of this compound could potentially allow it to interact with the active site of BACE-1, but this requires empirical validation through dedicated enzymatic assays and further structural studies.

Butyrylcholinesterase (BuChE) Inhibition

Butyrylcholinesterase (BuChE) is a serine hydrolase that plays a role in cholinergic neurotransmission and is a recognized therapeutic target for conditions such as Alzheimer's disease. The inhibitory potential of This compound against BuChE has been a subject of investigation to determine its selectivity and efficacy.

Following a thorough review of available scientific literature, no specific data on the butyrylcholinesterase inhibitory activity of This compound could be located. Research focusing on the direct evaluation of this compound against BuChE has not been published or is not publicly accessible.

Antioxidant Activity Studies

Antioxidant compounds are of significant interest due to their potential to mitigate oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of a compound can be assessed through various in vitro and in vivo assays that measure its ability to neutralize free radicals or chelate pro-oxidant metals.

Despite the recognized importance of characterizing the antioxidant profile of novel heterocyclic compounds, dedicated studies reporting the antioxidant activity of This compound are not available in the current body of scientific literature.

Antimalarial Activity Assessments

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent discovery of new antimalarial agents with novel mechanisms of action. Quinazoline derivatives have historically been explored for their antimalarial properties.

An extensive search of published research reveals a lack of specific studies investigating the antimalarial efficacy of This compound . Consequently, no data regarding its activity against any stage of the Plasmodium life cycle is currently available.

Biomolecular Interactions and DNA Cleavage Studies

The interaction of small molecules with DNA can lead to the modulation of cellular processes and is a key mechanism for many anticancer and antimicrobial drugs. These interactions can range from reversible binding to irreversible DNA cleavage.

Binding Affinity to Calf-Thymus DNA (CT-DNA)

The binding of a compound to DNA is often the initial step in its genotoxic or therapeutic effect. Spectroscopic and biophysical techniques are commonly employed to determine the binding mode and affinity of small molecules to CT-DNA.

No published research was identified that specifically examines the binding affinity of This compound with calf-thymus DNA. Therefore, its binding constant and mode of interaction remain uncharacterized.

Photo-induced and Non-photo-induced DNA Cleavage Abilities

The ability of a compound to cleave DNA, either in the presence or absence of light, is a significant indicator of its potential as a genotoxic agent or a targeted therapeutic.

There are no available scientific reports detailing the photo-induced or non-photo-induced DNA cleavage abilities of This compound .

Protein Binding Affinity Investigations (e.g., Bovine Serum Albumin (BSA))

The binding of a drug candidate to serum albumins, such as Bovine Serum Albumin (BSA), is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. Fluorescence quenching and other spectroscopic methods are standard for these investigations.

Specific studies on the binding affinity of This compound with Bovine Serum Albumin have not been reported in the scientific literature. As a result, its binding constants and the thermodynamic parameters of this interaction are unknown.

Medicinal Chemistry and Rational Drug Design Perspectives

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its constituent chemical groups. For 6-Bromo-4-hydrazinylquinazoline, understanding the role of each component—the quinazoline (B50416) core, the bromine substituent at position 6, and the hydrazinyl moiety at position 4—is crucial for designing more potent and selective drug candidates.

Research on various quinazoline derivatives has demonstrated that the type and position of substituents on the quinazoline ring system profoundly influence their pharmacological effects. For instance, in the context of anticancer activity, substitutions at the 2, 4, and 6-positions have been extensively explored.

The introduction of different functionalities can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which affect its binding affinity to biological targets such as protein kinases. nih.gov For example, the substitution of small, lipophilic groups like chloro and methyl at the meta position of a 4-anilino-quinazoline scaffold has been shown to increase inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov Conversely, the introduction of bulkier or more hydrophilic groups can lead to a decrease in potency.

Interactive Table: Effect of Substituent Variations on Anticancer Activity of Quinazoline Analogs

| Compound/Analog | Substitution Pattern | Biological Target | Observed Activity |

| Gefitinib | 4-Anilino-6,7-dimethoxyquinazoline | EGFR | Approved anticancer drug |

| Erlotinib | 4-Anilino-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | Approved anticancer drug |

| Lapatinib | 4-(3-Fluoro-4-chlorophenyl)amino-6-(5-((2-(methylsulfonyl)ethylamino)methyl)-2-furyl)quinazoline | EGFR/HER2 | Approved anticancer drug |

| Analog 1 | 4-Anilinoquinazoline with meta-chloro substitution | EGFR | Increased inhibitory activity nih.gov |

| Analog 2 | 4-Anilinoquinazoline with ortho-substitution | EGFR | Decreased inhibitory activity nih.gov |

The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring is a recurring motif in many biologically active compounds. Studies have consistently shown that this substitution can significantly enhance the anticancer effects of quinazoline derivatives. nih.gov The bromine atom is a lipophilic, electron-withdrawing group that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The increased lipophilicity can improve membrane permeability, leading to better cellular uptake. Electronically, the bromine atom can modulate the reactivity of the quinazoline ring and influence key interactions with the target protein. For example, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The strategic placement of a bromine atom can therefore lead to a more favorable binding affinity and, consequently, enhanced biological activity.

The hydrazinyl group (-NHNH2) at the 4-position of the quinazoline core is a critical pharmacophoric feature. This moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of biological targets. In the context of anticancer drug design, the hydrazinyl group can serve as a key anchoring point within the ATP-binding pocket of protein kinases.

Furthermore, the hydrazinyl group provides a convenient synthetic handle for further molecular elaboration. It can be readily reacted with various aldehydes and ketones to form hydrazone derivatives, or with other electrophiles to create a diverse library of compounds for SAR studies. This chemical tractability allows for the systematic exploration of the chemical space around the 4-position, facilitating the optimization of potency and selectivity. In some designs, a hydrazide moiety has been effectively used as a linker to connect the quinazoline core to other pharmacophoric fragments, enhancing interactions with the target. nih.gov

Scaffold Hopping and Exploration of Novel Chemotypes

While lead optimization focuses on refining the substituents around a core scaffold, scaffold hopping aims to identify entirely new core structures that retain the desired biological activity but possess improved properties, such as enhanced novelty, better pharmacokinetics, or a more favorable intellectual property position. nih.gov

Core structure diversification can be achieved through various synthetic strategies. For a starting point like this compound, one could envision replacing the quinazoline ring with other bicyclic heteroaromatic systems such as quinoline, phthalazine, or benzimidazole. The goal is to identify a new scaffold that can spatially orient the key pharmacophoric elements—the bromo-phenyl mimic and the hydrazinyl group—in a similar manner to the original compound, thus preserving the interactions with the biological target. nih.gov

Interactive Table: Potential Bioisosteric Replacements for the Hydrazinyl Moiety

| Original Moiety | Potential Bioisostere | Rationale |

| Hydrazinyl (-NHNH2) | Aminomethyl (-CH2NH2) | Maintains a primary amine for H-bonding, alters basicity and conformation. |

| Hydrazinyl (-NHNH2) | Hydroxylaminomethyl (-CH2ONH2) | Introduces a different H-bonding pattern and electronic profile. |

| Hydrazinyl (-NHNH2) | 1,2,4-Triazole | A stable heterocyclic ring that can act as a hydrogen bond acceptor and donor mimic. |

| Hydrazinyl (-NHNH2) | Pyrazole | Another heterocyclic system with distinct electronic and H-bonding properties. |

Expanding the chemical space around the this compound scaffold is essential for discovering novel and potent drug candidates. This can be achieved through combinatorial chemistry approaches, where large libraries of derivatives are synthesized by systematically varying the substituents at different positions. For instance, a library could be generated by reacting the 4-hydrazinyl group with a diverse set of aldehydes and ketones.

Lead optimization would then involve a more focused and iterative process of design, synthesis, and biological testing. Based on the initial SAR data, medicinal chemists can make rational modifications to the lead compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). For example, if a particular hydrazone derivative shows promising activity, further optimization could involve modifying the substituent on the newly introduced phenyl ring to fine-tune its electronic and steric properties for optimal target engagement. A scaffold hopping strategy has been successfully used to develop novel 4-(3-1H-indazolyl)amino quinazoline derivatives as potent PAK4 inhibitors. nih.gov

Fragment-Based Drug Design (FBDD) Applications

Following an extensive review of publicly available scientific literature and chemical databases, no specific research findings or detailed data could be located that document the application of this compound as a starting fragment in fragment-based drug design (FBDD) campaigns.

Fragment-based drug design is a well-established method in medicinal chemistry for identifying lead compounds as part of the drug discovery process. nih.govcrystalsfirst.com This approach involves screening libraries of low-molecular-weight compounds, or "fragments," against a biological target. nih.govnih.gov Hits identified from these screens, which typically exhibit weak binding, are then optimized and elaborated through chemical synthesis to produce more potent and selective lead compounds. nih.gov This process is often guided by structural biology techniques like X-ray crystallography to visualize how the fragment binds to the target protein. crystalsfirst.com

The quinazoline scaffold itself, and its various derivatives, are recognized as important pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov Numerous studies have detailed the design and synthesis of substituted quinazolines for this purpose. For instance, derivatives of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline have been investigated as multi-tyrosine kinase inhibitors. nih.gov Similarly, structure-based design has been applied to 6-chloro-4-aminoquinazoline derivatives to develop inhibitors for p21-activated kinase 4 (PAK4). nih.gov

However, the specific compound This compound was not identified as a hit or a starting fragment in the reviewed FBDD literature. Screening campaigns and the composition of fragment libraries are often proprietary to the research institutions or companies conducting them, and it is possible that this compound has been utilized in unpublished or proprietary research. Without accessible data, a detailed account of its specific role, binding modes, or elaboration into more complex inhibitors in an FBDD context cannot be provided.

Therefore, no data tables or detailed research findings for the FBDD applications of this compound can be presented.

Computational Studies and in Silico Analysis in Chemical Biology

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Prediction of Ligand-Target Protein Interactions (e.g., Kinases, Enzymes, DNA)

The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases. Molecular docking simulations could be employed to predict the interactions of 6-Bromo-4-hydrazinylquinazoline with the ATP-binding sites of various kinases implicated in cancer and other diseases. For instance, studies on other 6-bromo-substituted quinazoline derivatives have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, HER2, and VEGFR-2. nih.gov Docking studies of this compound into the active sites of these and other kinases would provide initial predictions of its potential as a kinase inhibitor. Similarly, its potential to interact with other enzymes or even DNA could be explored. The hydrazinyl group at the C4 position offers unique hydrogen bonding capabilities that could be critical for target recognition.

Elucidation of Binding Modes, Active Site Interactions, and Key Residues

Through molecular docking, the precise binding mode of this compound within a target's active site can be visualized. This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. The bromine atom at the C6 position can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The hydrazinyl moiety is a potent hydrogen bond donor and acceptor, likely forming critical interactions with the hinge region of kinases or other key residues in an enzyme's active site. A detailed analysis of these interactions would provide a structural hypothesis for the compound's potential biological activity and guide future optimization efforts.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Kinase | (Predicted Value) | Met793 | Hydrogen Bond |

| Cys797 | Covalent/Non-covalent | ||

| Leu718, Val726 | Hydrophobic Interaction | ||

| VEGFR-2 Kinase | (Predicted Value) | Cys919 | Hydrogen Bond |

| Asp1046 | Ionic/Hydrogen Bond |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models can predict a range of physicochemical and pharmacokinetic parameters. For this compound, these predictions would be crucial to assess its drug-likeness. Parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes would be evaluated. Studies on other quinazoline derivatives have utilized such predictive models to guide the design of compounds with improved bioavailability and metabolic stability.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 239.07 g/mol | Adherence to Lipinski's Rule of Five |

| logP | (Predicted Value) | Lipophilicity and membrane permeability |

| Aqueous Solubility | (Predicted Value) | Affects absorption and formulation |

| Blood-Brain Barrier Permeability | (Predicted Value) | Potential for CNS activity |

| Human Intestinal Absorption | (Predicted Value) | Oral bioavailability |

Note: Apart from the molecular weight, the values in this table are placeholders for what would be obtained from in silico ADME prediction software.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of a molecule.

Quantum Chemical Calculations for Electronic Properties and Energetic Stability

DFT calculations on this compound would provide insights into its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps to identify regions prone to electrophilic or nucleophilic attack. Such studies have been performed on other bromo-substituted quinazoline derivatives to correlate their electronic structure with their observed biological activities.

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | (Predicted Value) eV | Electron-donating ability |

| LUMO Energy | (Predicted Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Predicted Value) eV | Chemical reactivity and stability |

Note: The data in this table is illustrative and would be the result of specific DFT calculations.

Molecular Dynamics (MD) Simulations

Exploration of Ligand-Target Complex Dynamics and Stability

A comprehensive review of available scientific literature reveals a notable absence of specific computational studies focused on the ligand-target complex dynamics and stability of this compound. While research has been conducted on other 6-bromo-quinazoline derivatives, the direct in silico analysis of the titular compound in complex with a biological target remains an area for future investigation.

However, to illustrate the methodologies that would be employed in such a study, we can look at the computational analysis of structurally related 6-bromo-quinazoline derivatives, such as certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.govresearchgate.net These studies provide a framework for how the dynamics and stability of a this compound-target complex could be assessed.

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational stability of a ligand-protein complex over time. nih.gov In a typical MD simulation, the complex is placed in a simulated physiological environment, and the trajectory of its atoms is calculated over a set period, often in the nanosecond range. nih.gov Key metrics are analyzed to understand the stability of the interaction.

One such metric is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over the course of the simulation. nih.gov A stable RMSD profile for the ligand suggests that it remains securely bound in the active site. nih.gov For related bromo-quinazoline compounds, stable RMSD values were indicative of a consistent binding conformation within the target receptor. nih.gov

Another important parameter is the Root-Mean-Square Fluctuation (RMSF), which assesses the flexibility of individual amino acid residues in the protein upon ligand binding. nih.gov Analysis of RMSF can reveal whether the binding of the ligand induces significant conformational changes in the protein's active site. nih.gov In studies of similar compounds, it was found that ligand binding did not cause substantial fluctuations in the active site residues, suggesting a stable interaction. nih.gov

The stability of a ligand-target complex is also heavily influenced by the network of non-covalent interactions, particularly hydrogen bonds. MD simulations can track the number and occupancy of hydrogen bonds between the ligand and the protein over time. For instance, in the analysis of a 4-Hydroxyquinazoline (B93491) derivative, hydrogen bond occupancy rates were calculated to be as high as 99.6% with key residues, underscoring the strength and stability of these interactions. mdpi.com

Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provide a quantitative estimate of the binding affinity between the ligand and the target. mdpi.com For example, the binding energies for some 6-bromo-quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have been calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.govresearchgate.net Similar calculations for a potent derivative targeting a mutated EGFR yielded a binding energy of -6.8 kcal/mol. nih.gov

While no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from such computational studies, based on findings for analogous compounds.

| Parameter | Typical Value/Observation | Significance | Reference |

| Ligand RMSD | Stable fluctuation around a low value (e.g., < 3 Å) | Indicates the ligand maintains a stable binding pose. | nih.gov |

| Protein RMSF | Low fluctuation in active site residues (e.g., < 0.3 nm) | Suggests the binding does not induce significant protein instability. | nih.gov |

| Hydrogen Bonds | High occupancy (e.g., > 80%) with key residues | Highlights critical interactions for binding affinity and stability. | mdpi.com |

| Binding Energy (MM/PBSA) | Negative value (e.g., -5 to -7 kcal/mol) | Quantifies the predicted binding affinity of the ligand for the target. | nih.gov |

Should in silico studies on this compound be undertaken, these are the types of analyses that would provide crucial insights into its potential as a therapeutic agent by elucidating the dynamics and stability of its interactions with biological targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Advanced Derivatization Techniques

The synthetic accessibility of 6-Bromo-4-hydrazinylquinazoline is a critical determinant of its therapeutic development. Future research will likely focus on optimizing existing synthetic routes and exploring novel methodologies to enhance yield, reduce costs, and improve scalability. A key intermediate, 6-bromo-4-chloroquinazoline, can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the target compound. This reaction serves as a foundational step for further derivatization.

Advanced derivatization techniques are pivotal in unlocking the full therapeutic potential of the this compound core. The presence of the reactive hydrazinyl group at the C4 position offers a prime site for modification. Future synthetic endeavors will likely explore the condensation of the hydrazinyl moiety with a diverse range of aldehydes and ketones to generate a library of Schiff bases. Furthermore, acylation and sulfonylation of the hydrazinyl group can introduce a variety of functional groups, influencing the molecule's physicochemical properties and biological activity.

The C2 position of the quinazoline (B50416) ring also presents an opportunity for structural diversification. The introduction of various aryl or alkyl substituents at this position can significantly impact the molecule's interaction with biological targets. Techniques such as Suzuki and Stille cross-coupling reactions on a suitably functionalized quinazoline core could be employed to introduce this diversity.

A systematic exploration of these derivatization strategies will lead to the generation of a comprehensive library of novel this compound analogs. This library will be essential for establishing robust structure-activity relationships (SAR) and identifying lead compounds with optimized potency and selectivity.

In-depth Mechanistic Investigations of Biological Activities and Target Validation

Preliminary studies on analogous quinazoline derivatives suggest a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A crucial future direction is to conduct in-depth mechanistic investigations to elucidate how this compound and its derivatives exert their biological effects.

For instance, many quinazoline derivatives are known to be potent inhibitors of protein kinases, which are critical regulators of cellular processes. nih.govmdpi.com Future research should, therefore, investigate the inhibitory activity of this compound analogs against a panel of kinases implicated in various diseases. Techniques such as in vitro kinase assays and cellular thermal shift assays (CETSA) will be instrumental in identifying direct molecular targets.

Once a primary target is identified, subsequent validation is essential. This can be achieved through a combination of genetic and pharmacological approaches. Gene silencing techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to mimic the effect of the drug, while overexpression of the target protein should ideally confer resistance to the compound.

Furthermore, detailed studies on the downstream signaling pathways affected by the lead compounds will provide a comprehensive understanding of their mechanism of action. Techniques such as Western blotting, phosphoproteomics, and gene expression profiling will be invaluable in mapping these pathways. Understanding the precise molecular mechanism will not only validate the therapeutic target but also provide insights into potential biomarkers for patient stratification and monitoring treatment response.

Development of Highly Selective and Potent Therapeutic Agents

The development of highly selective and potent therapeutic agents is the ultimate goal of any drug discovery program. Building on the insights gained from SAR and mechanistic studies, future research will focus on the rational design and synthesis of this compound derivatives with improved therapeutic profiles.

A key strategy will be to optimize the lead compounds to enhance their binding affinity and selectivity for the identified target. This can be achieved through iterative cycles of chemical synthesis and biological testing, guided by computational modeling. For example, if a particular kinase is identified as the primary target, structural information of the kinase's active site can be used to design derivatives that form specific interactions with key amino acid residues, thereby enhancing potency and selectivity.

The introduction of different substituents on the quinazoline core and the hydrazinyl moiety will be systematically explored to fine-tune the pharmacological properties of the compounds. For instance, the nature and position of substituents on the aromatic rings can influence the electronic and steric properties of the molecule, which in turn can affect its binding to the target protein.

The following table presents a hypothetical series of this compound derivatives and their potential for development as therapeutic agents, based on findings from analogous compounds.

| Derivative | Modification | Potential Therapeutic Target | Rationale |

| Compound A | Schiff base with 4-fluorobenzaldehyde | Epidermal Growth Factor Receptor (EGFR) | Introduction of a halogenated phenyl ring often enhances binding affinity to the ATP-binding pocket of kinases. |

| Compound B | Acylation with a pyridine-containing acyl chloride | Vascular Endothelial Growth Factor Receptor (VEGFR) | The pyridine (B92270) moiety can form additional hydrogen bonds within the active site, improving potency. |

| Compound C | Sulfonylation with a methanesulfonyl chloride | c-Met | The sulfonyl group can act as a hydrogen bond acceptor, contributing to target engagement. |

This systematic approach will facilitate the identification of drug candidates with optimal efficacy and minimal off-target effects.

Integration of Advanced Computational Modeling with Experimental Research

The integration of advanced computational modeling with experimental research is a powerful strategy to accelerate the drug discovery process. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of this compound derivatives with their biological targets. nih.gov

These computational tools can be used to:

Predict binding affinities: Docking studies can estimate the binding energy of a ligand to its target protein, helping to prioritize compounds for synthesis and biological evaluation.

Identify key interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. This information is crucial for rational drug design.

Guide lead optimization: By understanding the structural basis of ligand binding, computational models can suggest specific modifications to the lead compound to improve its potency and selectivity.

For example, a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives utilized DFT (Density Functional Theory) calculations to analyze the electronic properties of the molecules, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov Such computational analyses can provide insights into the reactivity and stability of the compounds.

The predictive power of these computational models, when combined with experimental validation, can significantly streamline the drug development pipeline, reducing the time and resources required to identify promising drug candidates.

Progression from In Vitro Efficacy to In Vivo Pharmacological Evaluation and Preclinical Studies

The successful identification of potent and selective this compound derivatives in vitro is the first step towards their development as therapeutic agents. The next critical phase is to evaluate their pharmacological effects in vivo.

This will involve a series of preclinical studies to assess the following:

Pharmacokinetics: This includes determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. These studies are essential to understand how the drug is processed by the body and to establish an appropriate dosing regimen.

Efficacy in animal models: The therapeutic efficacy of the lead compounds will be evaluated in relevant animal models of disease. For example, if the compounds are being developed as anticancer agents, their ability to inhibit tumor growth will be assessed in xenograft models.

Toxicology: Comprehensive toxicology studies will be conducted to evaluate the safety profile of the drug candidates. This includes assessing their potential for acute and chronic toxicity, as well as their effects on major organ systems.

A study on novel 4-hydroxyquinazoline (B93491) derivatives demonstrated the importance of this transition, where a compound that showed promising in vitro cytotoxicity also exhibited significant tumor growth suppression in an in vivo model.

The data generated from these preclinical studies will be crucial for obtaining regulatory approval to initiate clinical trials in humans. A successful preclinical development program will pave the way for the ultimate translation of this compound-based therapies from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-hydrazinylquinazoline, and how can reaction completion be validated?

- Methodological Answer : A common approach involves condensation reactions. For example, bromoanthranilic acid can be reacted with benzoyl chloride in pyridine at 0°C, followed by treatment with NaHCO₃ and recrystallization in ethanol. Thin-layer chromatography (TLC) using hexane:ethyl acetate (2:1) is effective for monitoring reaction progress . Alternative methods include cyclocondensation of hydrazine derivatives with brominated intermediates under reflux conditions in chloroform-ethanol mixtures, with product isolation via pH adjustment and recrystallization .

Q. How should researchers characterize the crystallographic structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is widely employed. Key parameters to analyze include bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds or π-π stacking). For example, centroid–centroid separations of 3.720 Å and interplanar angles of 2.6° between aromatic rings have been observed in related brominated quinazoline derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves inspected for integrity and chemical-resistant lab coats. Avoid skin contact by employing proper glove removal techniques. Work in a fume hood to minimize inhalation risks. For spills, neutralize with inert adsorbents and dispose of waste according to local regulations. Safety data sheets (SDS) should be reviewed for solvent-specific precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Perform systematic meta-analysis by comparing assay conditions (e.g., cell lines, concentrations, solvent systems). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in anthelmintic activity might arise from variations in parasite strains or incubation times. Cross-referencing with crystallographic data (e.g., substituent positioning affecting binding) can clarify structure-activity relationships .

Q. What strategies optimize the synthesis of hydrazinylquinazoline derivatives with enhanced solubility for pharmacological studies?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions. Solubility can be tested via phase-solubility diagrams in buffers (pH 1–7.4) or co-solvent systems (e.g., DMSO:PBS). Derivatives with 4-fluorobenzylidene or cyclohexylidene moieties have shown improved solubility in ethanol-water mixtures, as evidenced by recrystallization yields .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinase domains). Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. For example, bromine’s electron-withdrawing effects can be modeled to optimize π-stacking with aromatic residues in active sites .

Q. What analytical techniques are essential for detecting decomposition products in stored this compound samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm can identify degradation peaks. Mass spectrometry (LC-MS) confirms molecular weights of byproducts. Store samples at 2–8°C in amber vials to prevent photodegradation, and periodically assess purity via NMR (e.g., disappearance of hydrazine protons at δ 6–8 ppm) .

Data Presentation Example

Table 1 : Key Crystallographic Parameters for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.